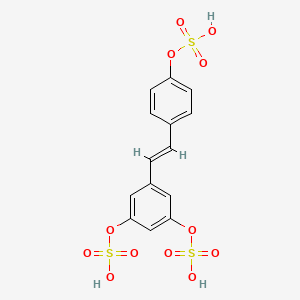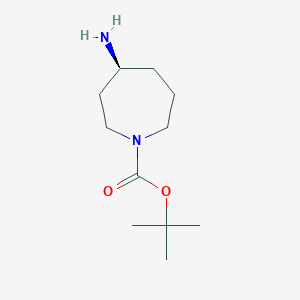
3-Trifluoromethanesulfonamidobenzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Trifluoromethanesulfonamidobenzoic acid is represented by the formula C8H6F3NO4S. It is an organic sulfonamide compound.
Scientific Research Applications
Catalysis and Synthesis
3-Trifluoromethanesulfonamidobenzoic acid, a compound related to trifluoromethanesulfonates, plays a significant role in organic synthesis. Its derivatives, such as scandium trifluoromethanesulfonate, are recognized for their extreme catalytic activity in acylation of alcohols and esterification of alcohols by carboxylic acids. This is particularly effective for macrolactonization of omega-hydroxy carboxylic acids and acylation of sterically-hindered alcohols (Ishihara et al., 1996), (Ishihara et al., 1996). Moreover, trifluoromethanesulfonic acid is an excellent catalyst for 5-endo cyclisation of homoallylic sulfonamides, facilitating the formation of complex polycyclic systems and demonstrating its importance in organic synthesis (Haskins & Knight, 2002).
Chemistry and Material Science
In material science, 3-Trifluoromethanesulfonamidobenzoic acid and its related compounds exhibit significant applications. For instance, trifluoromethanesulfonic acid has been investigated for its potential as an electrolyte in advanced fuel cell systems due to its ability to enhance the rate of oxygen reduction. Studies focused on the adsorption of trifluoromethanesulfonate ions on mercury electrodes, revealing insights into the structure of the inner layer of the electrolyte and its interaction with the electrode surface (Gonzalez & Srinivasan, 1982). Additionally, the synthesis of new aromatic 3F polymers from 2,2,2-trifluoroacetophenone demonstrates the role of trifluoromethanesulfonic acid in creating polymers with high glass transition temperatures, excellent thermal stability, and attractive gas transport properties, highlighting its importance in polymer chemistry (Guzmán-Gutiérrez et al., 2008).
Environmental Applications
From an environmental perspective, the related compound trifluoromethanesulfonic acid has been implicated in the removal of perfluoroalkyl acids (PFAAs) from aqueous solutions. A study assessing a covalent triazine-based framework (CTF) adsorbent for this purpose found that the CTF adsorbent exhibited significantly higher adsorption affinity and capacity for PFAAs compared to other common sorbents, indicating the potential of trifluoromethanesulfonic acid-related compounds in addressing environmental pollutants (Wang et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, Trifluoromethanesulfonic acid, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It’s important to note that safety measures should always be taken when handling chemical substances, including wearing protective gloves and eye/face protection .
Future Directions
3-Trifluoromethanesulfonamidobenzoic acid is a chemical compound extensively researched for its potential applications in various fields of research and industry. A review paper on trifluoromethylation by visible-light-driven photoredox catalysis suggests that the trifluoromethyl group is widely prevalent in pharmaceutical and agrochemical compounds, and new methodologies for trifluoromethylation are being developed . This suggests potential future directions for research involving 3-Trifluoromethanesulfonamidobenzoic acid.
properties
IUPAC Name |
3-(trifluoromethylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-3-1-2-5(4-6)7(13)14/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZZUSWXCOBYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethanesulfonamidobenzoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine](/img/structure/B1452595.png)
![[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1452596.png)

![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)
![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)



![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)
